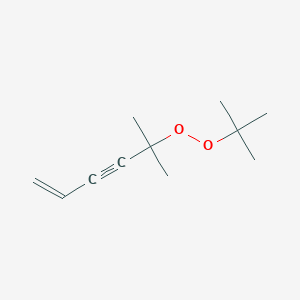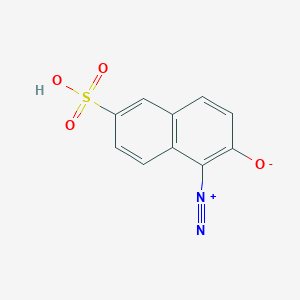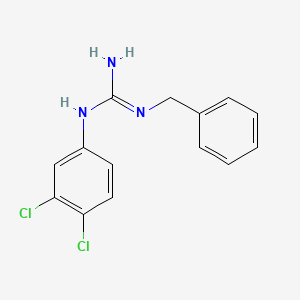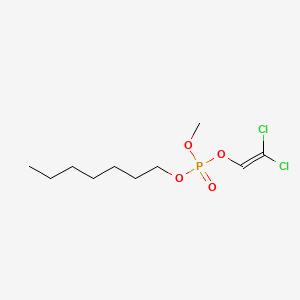
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphoric acid and contains a 2,2-dichlorovinyl group, a heptyl group, and a methyl ester group. This compound is recognized for its effectiveness in controlling a wide range of pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol, are mixed in large reactors. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified through distillation and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly at the 2,2-dichlorovinyl group, resulting in the formation of chlorinated by-products.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and a base such as sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol.
Oxidation: Chlorinated by-products and phosphoric acid derivatives.
Substitution: Substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a tool for understanding enzyme inhibition.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural and household use.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphorus insecticide with a similar structure but different alkyl groups.
Malathion: An organophosphate insecticide with a different ester group but similar mode of action.
Parathion: A highly toxic organophosphate insecticide with a different structure but similar enzyme inhibition properties.
Uniqueness
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its heptyl group provides increased lipophilicity, enhancing its ability to penetrate biological membranes and exert its insecticidal effects more effectively.
Propriétés
Numéro CAS |
23248-43-3 |
|---|---|
Formule moléculaire |
C10H19Cl2O4P |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
2,2-dichloroethenyl heptyl methyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-4-5-6-7-8-15-17(13,14-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
QANJVSVOBYIYAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


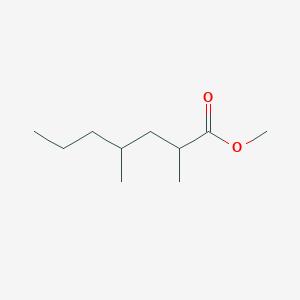
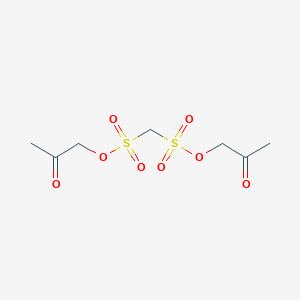
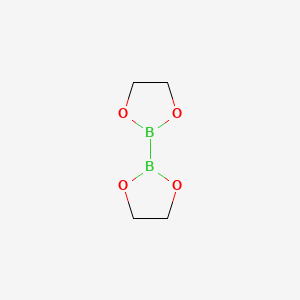
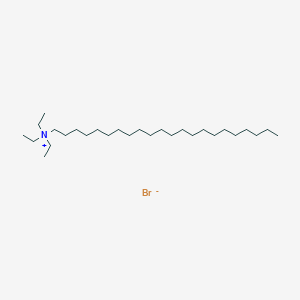

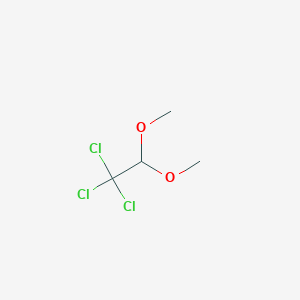


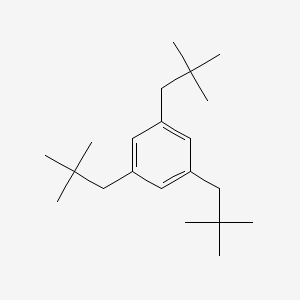
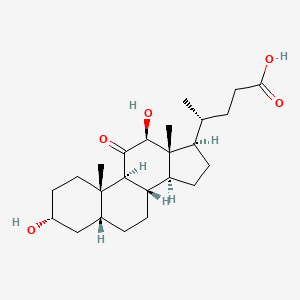
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
